5-((R)-sec-Butylamino)-N1-((1R,3S,5S)-8-(5-(cyclopropanecarbonyl)pyridin-2-yl)-8-azabicyclo(3.2.1)octan-3-yl)-2-methylterephthalamide, commonly referred to as XL-888, is a small-molecule inhibitor specifically targeting heat shock protein 90 (HSP90). This compound exhibits significant potential in cancer treatment due to its ability to inhibit HSP90, a chaperone protein that plays a crucial role in the stabilization and activity of various oncogenic proteins.
XL-888 has been characterized in multiple studies and databases, including PubChem and MedKoo, where it is listed under the CAS number 1149705-71-4. It is recognized for its orally bioavailable and ATP-competitive properties, making it a candidate for therapeutic applications in oncology.
This compound is classified as an antineoplastic agent due to its mechanism of action involving the inhibition of tumor growth through the disruption of protein folding and stabilization processes mediated by HSP90.
The synthesis of 5-((R)-sec-butylamino)-N1-((1R,3S,5S)-8-(5-(cyclopropanecarbonyl)pyridin-2-yl)-8-azabicyclo(3.2.1)octan-3-yl)-2-methylterephthalamide involves several steps that typically include:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and reaction time) are critical for optimizing yield and purity.
The molecular formula for XL-888 is C29H37N5O3, with a molecular weight of approximately 503.64 g/mol. The compound contains several stereocenters, contributing to its three-dimensional conformation which is essential for its biological activity.
The structure can be represented using various notations:
XL-888 undergoes various chemical reactions primarily related to its interaction with HSP90. Upon binding to HSP90, it disrupts the chaperone's function, leading to the degradation of client proteins involved in cancer progression. Notable reactions include:
Technical details such as reaction kinetics and equilibrium constants are vital for understanding its efficacy.
The mechanism by which XL-888 exerts its antitumor effects involves competitive inhibition of ATP binding to HSP90. This inhibition leads to:
Data from studies indicate that XL-888 has shown effectiveness against various melanoma cell lines, including those resistant to other treatments.
XL-888 is characterized by:
Key chemical properties include:
Relevant data from studies should be referenced for precise values on these properties.
The primary application of 5-((R)-sec-butylamino)-N1-((1R,3S,5S)-8-(5-(cyclopropanecarbonyl)pyridin-2-yl)-8-azabicyclo(3.2.1)octan-3-yl)-2-methylterephthalamide lies in oncology as an HSP90 inhibitor. Its potential uses include:
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1